molecular formula C14H10Cl2O3S B1359387 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-90-0

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1359387
CAS RN: 898778-90-0
M. Wt: 329.2 g/mol
InChI Key: PXXYKDPLRRCPBJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, more commonly known as DCDTP, is an organic compound that has garnered attention in recent years due to its potential applications in scientific research. DCDTP has been studied for its ability to act as a fluorescent dye, as well as its ability to interact with a variety of proteins and other biomolecules.

Scientific Research Applications

Electrocatalytic Properties

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene and its derivatives show significant electrocatalytic properties. For instance, conjugation-extended tetrathiafulvalene analogues involving a central aromatic 5-membered heterocyclic linking group have been synthesized, showcasing notable electrochemical redox properties in solution. These properties are crucial in understanding the donating ability and the thermodynamic stability of the radical cations, which can have implications in various fields like material science and electronics (Takahashi et al., 1993).

Optoelectronic Applications

Thiophene derivatives, including those structurally similar to this compound, are widely utilized in optoelectronic applications. They are known for their role in the development of organic light-emitting transistors (OLETs), chemical sensors, and solar cells. The structural flexibility and electrical properties of these compounds make them ideal for such applications (Nagaraju et al., 2018).

Polymer and Copolymer Development

These thiophene derivatives are key in synthesizing polymers and copolymers with unique properties. For example, synthesis of novel asymmetric structure polymers based on carbazole-EDOT and 2,5-dithienylpyrrole derivatives has been reported. These polymers exhibit fast switching time, reasonable optical contrast, and good coloration efficiency, making them potential candidates for use in electrochromic devices (Hu et al., 2019).

Solar Cell Applications

Thiophene derivatives are also instrumental in the development of solar cells. They are used in synthesizing various monomers and copolymers, which are then tested as active materials in photovoltaic cells. The structural properties of these compounds contribute to their effectiveness in solar cell applications, showcasing their versatility in renewable energy technologies (Jørgensen & Krebs, 2005).

Pharmaceutical Applications

While the focus is not on drug use or dosage, it is worth noting that substituted thiophenes, similar in structure to the compound , have a wide spectrum of biological activities. These activities range from antibacterial, antifungal, antioxidant, to antivirus properties, making them significant in pharmaceutical research (Salameh & Tayim, 1983).

properties

IUPAC Name

(2,5-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXYKDPLRRCPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641969
Record name (2,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898778-90-0
Record name (2,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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